molecular formula C20H17NO5S B1307434 Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- CAS No. 612045-19-9

Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-

Cat. No.: B1307434
CAS No.: 612045-19-9
M. Wt: 383.4 g/mol
InChI Key: LFTJJXFNQQLSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- is a complex organic compound with a unique structure that includes aromatic rings, a sulfonamide group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- typically involves multiple steps. One common method includes the reaction of 4-(2-methylphenoxy)aniline with benzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 3-carboxybenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Benzoicacid, 3-[[[4-(phenoxy)phenyl]sulfonyl]amino]-
  • Benzoicacid, 3-[[[4-(2-chlorophenoxy)phenyl]sulfonyl]amino]-

Uniqueness

Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.

Properties

IUPAC Name

3-[[4-(2-methylphenoxy)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-14-5-2-3-8-19(14)26-17-9-11-18(12-10-17)27(24,25)21-16-7-4-6-15(13-16)20(22)23/h2-13,21H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTJJXFNQQLSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393161
Record name Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612045-19-9
Record name Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.